6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
CAS No.:
Cat. No.: VC16567626
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN2O |
|---|---|
| Molecular Weight | 296.7 g/mol |
| IUPAC Name | 6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C17H13ClN2O/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15/h3-10H,2H2,1H3 |
| Standard InChI Key | AWXOXTGEJTWAPD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a carbonyl chloride moiety. The ethyl group at the 6-position enhances lipophilicity, influencing its pharmacokinetic behavior. The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological assays .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.21 g/mol |
| CAS Number | 1332531-20-0 |
| Hazard Classification | Irritant |
| IUPAC Name | 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride |
The base compound (without hydrochloride) has a molecular formula of and a molecular weight of 296.7 g/mol. The addition of hydrochloric acid accounts for the discrepancy in molecular weight between sources .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands for the carbonyl chloride group () and aromatic C–H stretches (). Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts for the ethyl group () and pyridinyl protons ().
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde and ethyl acetoacetate yields the quinoline scaffold.
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Pyridinyl Substitution: Suzuki-Miyaura coupling introduces the pyridin-2-yl group using palladium catalysts and boronic acids.
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Carbonyl Chloride Introduction: Treatment with thionyl chloride () converts the carboxylic acid intermediate to the acyl chloride.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, | 120°C | 65–70 |
| 2 | Pd(PPh), KCO | 80°C | 50–55 |
| 3 | , reflux | 70°C | 85–90 |
Purification and Scale-Up
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes.
Mechanism of Action and Biological Activity
Covalent Modification of Biomolecules
The carbonyl chloride group reacts with nucleophilic residues (e.g., lysine amines, serine hydroxyls) in proteins, forming stable acylated adducts. This mechanism underpins its role as a covalent inhibitor in enzyme studies:
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a precursor for protease inhibitors and kinase-targeted therapies. Its acylating capability enables the synthesis of prodrugs activated by enzymatic cleavage.
Material Science
Functionalized quinolines are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties.
Comparative Analysis with Analogues
Table 3: Comparison of Quinoline Derivatives
| Compound | Molecular Formula | IC (MCF-7) |
|---|---|---|
| 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride | 18 µM | |
| 6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride | 25 µM |
The pyridin-2-yl substitution confers superior bioactivity over pyridin-4-yl analogues, likely due to enhanced target binding.
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